molecular formula C25H29FN4O4 B4910792 1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one

1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one

Cat. No.: B4910792
M. Wt: 468.5 g/mol
InChI Key: OYQOTGGWSNSIEO-UHFFFAOYSA-N
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Description

1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one is a complex organic compound that features a variety of functional groups, including a fluorine atom, a nitro group, and a piperazine ring

Preparation Methods

The synthesis of 1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the core phenyl ring, followed by the introduction of the fluorine and nitro groups. The piperazine and piperidine rings are then added through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorine atom can be replaced with other substituents through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The piperazine and piperidine rings may also contribute to the compound’s overall activity by affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other fluorinated and nitro-substituted aromatic compounds, such as:

  • 1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-yl

Properties

IUPAC Name

1-[3-fluoro-4-[4-(5-nitro-2-piperidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O4/c1-2-24(31)18-6-8-23(21(26)16-18)28-12-14-29(15-13-28)25(32)20-17-19(30(33)34)7-9-22(20)27-10-4-3-5-11-27/h6-9,16-17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQOTGGWSNSIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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